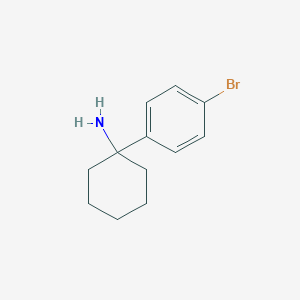

1-(4-Bromophenyl)cyclohexan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)cyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrN/c13-11-6-4-10(5-7-11)12(14)8-2-1-3-9-12/h4-7H,1-3,8-9,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZUGXFFZRKVUNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CC=C(C=C2)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 1 4 Bromophenyl Cyclohexan 1 Amine

Reactions Involving the Primary Amine Moiety

The primary amine group is a nucleophilic and basic center, making it susceptible to a variety of reactions common to alkylamines. These transformations allow for the introduction of diverse functional groups, fundamentally altering the molecule's properties.

The primary amine of 1-(4-bromophenyl)cyclohexan-1-amine readily undergoes acylation with various acylating agents, such as acyl chlorides or anhydrides, to produce stable N-substituted amide derivatives. This reaction is one of the most fundamental transformations of primary amines. The general procedure involves reacting the amine with the acylating agent, often in the presence of a base to neutralize the acid byproduct (e.g., HCl). This reaction is analogous to the acylation of other bromo-substituted anilines and cyclohexylamines to form compounds like N-(4-bromophenyl)acetamide nist.gov and N-(4-bromo-cyclohexyl)-acetamide. nih.gov

These amide derivatives are of significant interest as they can exhibit different biological activities and physical properties compared to the parent amine. The reaction is generally high-yielding and can be performed under mild conditions.

Table 1: Examples of Acylation Reactions

| Acylating Agent | Product Name |

|---|---|

| Acetyl chloride | N-(1-(4-bromophenyl)cyclohexyl)acetamide |

| Benzoyl chloride | N-(1-(4-bromophenyl)cyclohexyl)benzamide |

The nitrogen atom of the primary amine can be alkylated using various alkylating agents, such as alkyl halides. This reaction introduces alkyl groups onto the nitrogen, leading to the formation of secondary and tertiary amines. However, controlling the degree of alkylation can be challenging, as the initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation. Methodologies for the mono-alkylation of primary amines, such as reductive amination or using specific catalysts like Raney Nickel, can provide better control. rsc.org These methods are crucial for selectively synthesizing secondary amines from primary amine precursors. rsc.org

This compound can react with aldehydes or ketones to form imines, also known as Schiff bases. nih.gov This condensation reaction is typically catalyzed by an acid and involves the formation of an unstable carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. nih.govyoutube.com The formation of the Schiff base is a reversible process. youtube.com These imine derivatives are valuable intermediates in organic synthesis and can serve as ligands in coordination chemistry. nih.gov The formation of a protonated Schiff base can create an "electron sink," which facilitates various enzymatic reactions by stabilizing negative charges that develop during the process. youtube.com

Table 2: Examples of Schiff Base Formation

| Carbonyl Compound | Product Name |

|---|---|

| Benzaldehyde | N-(1-(4-bromophenyl)cyclohexyl)-1-phenylmethanimine |

| Acetone | N-(1-(4-bromophenyl)cyclohexyl)propan-2-imine |

The primary amino group can be replaced with a halogen through deaminative halogenation. nih.govresearchgate.net While classical methods like the Sandmeyer reaction are typically used for aromatic amines, modern methods have been developed for the direct deaminative halogenation of both aliphatic and aromatic primary amines. nih.govnih.gov These reactions often proceed by converting the amine into a better leaving group. researchgate.net Recent advancements have reported protocols for the deaminative chlorination, bromination, and iodination of primary amines using reagents like N-anomeric amides, which are applicable to complex molecules under mild conditions. nih.govresearchgate.net These transformations provide a synthetic route to convert the amine functionality into a halide, which can then participate in other reactions. nih.gov

Reactions at the Bromine Moiety on the Phenyl Ring

The bromine atom attached to the phenyl ring is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through transition metal-catalyzed cross-coupling reactions.

The carbon-bromine bond in this compound is a key site for palladium-catalyzed cross-coupling reactions. nih.gov The Suzuki-Miyaura coupling is a prominent example, where the aryl bromide is reacted with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. arkat-usa.orgysu.am This reaction is a powerful method for constructing biaryl systems and attaching various alkyl or vinyl groups to the phenyl ring. nih.govarkat-usa.org Numerous studies have demonstrated the efficacy of Suzuki coupling with a wide range of aryl bromides, including those with structures analogous to the target molecule, such as 4-bromoacetophenone. arkat-usa.orgresearchgate.net The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields. ysu.ammdpi.com Other palladium-catalyzed reactions, such as the Heck, Sonogashira, and Buchwald-Hartwig aminations, are also applicable, further expanding the synthetic utility of the bromine handle. arkat-usa.orgnih.govrsc.org

Table 3: Examples of Suzuki-Miyaura Cross-Coupling Reactions

| Boronic Acid | Catalyst System | Product Name |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 1-(biphenyl-4-yl)cyclohexan-1-amine |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf), K₃PO₄ | 1-(4'-methoxybiphenyl-4-yl)cyclohexan-1-amine |

Nucleophilic Aromatic Substitution on the Brominated Phenyl Ring

Nucleophilic aromatic substitution (SNA) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. fishersci.co.uk This reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. pressbooks.publibretexts.org

In the case of this compound, the phenyl ring is not strongly activated for traditional SNAr reactions because the amino-cyclohexyl group is not a strong electron-withdrawing group. Therefore, direct displacement of the bromine atom by common nucleophiles under standard SNAr conditions is generally not feasible. For SNAr to occur, the aromatic ring needs to be made more electron-deficient, for instance, by the introduction of a nitro group. libretexts.org

However, under specific, often harsh conditions, or with very strong nucleophiles, substitution might be induced. The mechanism involves the formation of a transient, negatively charged intermediate known as a Meisenheimer complex. pressbooks.pub

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the aromatic ring. lumenlearning.commasterorganicchemistry.com The substituents already present on the ring influence the rate and regioselectivity of the reaction.

In this compound, two substituents are present on the phenyl ring: the bromine atom and the 1-aminocyclohexyl group.

Bromine is a deactivating but ortho, para-directing group.

The 1-aminocyclohexyl group , due to the nitrogen atom's lone pair, is an activating and ortho, para-directing group. Under strongly acidic conditions, the amine can be protonated to form an ammonium (B1175870) group (-NH₂⁺R), which is a strongly deactivating and meta-directing group. libretexts.org

Under strongly acidic conditions, where the amine is protonated, both the bromo and the ammonium groups are deactivating and direct incoming electrophiles to the positions meta to themselves. This would also favor substitution at positions 3 and 5.

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. masterorganicchemistry.com

Ring Expansion/Contraction and Rearrangement Reactions of the Cyclohexane (B81311) Core

The cyclohexane core of this compound can potentially undergo various rearrangement reactions, although specific examples for this exact compound are not readily found in the literature. However, analogous reactions of cyclohexylamine (B46788) derivatives are known. For instance, treatment of cyclohexylamines with nitrous acid can lead to the Tiffeneau-Demjanov rearrangement, which can result in either ring expansion to a cycloheptanone (B156872) or ring contraction to a cyclopentyl derivative, depending on the specific substrate and reaction conditions.

Oxidative and Reductive Transformations of this compound

The functional groups in this compound offer sites for both oxidation and reduction.

Oxidation: The primary amine group can be oxidized to various nitrogen-containing functionalities such as imines, oximes, or nitro compounds, depending on the oxidizing agent used. The cyclohexane ring can also be oxidized, potentially leading to the formation of ketones or opening of the ring under harsh conditions.

Reduction: The bromo-substituent on the phenyl ring can be removed via catalytic hydrogenation (hydrodebromination), typically using a palladium catalyst and a hydrogen source. This would yield 1-phenylcyclohexan-1-amine. Reductive amination of related phenolic compounds over catalysts like Pd/C and Rh/C has been studied, which involves the hydrogenation of the aromatic ring. csic.es

Structural Elucidation and Conformational Analysis of 1 4 Bromophenyl Cyclohexan 1 Amine and Its Derivatives

X-ray Crystallography Studies for Solid-State Structure Determination

For instance, the crystal structure of a related compound, 1-(4-bromophenyl)but-3-yn-1-one, was determined to crystallize in the monoclinic space group P21/n. nih.gov The analysis revealed a planar geometry for a significant portion of the molecule. nih.gov Similarly, the crystal structure of 1-(4-bromophenyl)-3-cycloheptylurea, another derivative, was found to be in the monoclinic space group P21/c. researchgate.net These studies highlight how X-ray diffraction can elucidate the packing of molecules in a crystal lattice and identify key intermolecular interactions, such as hydrogen bonding.

A study on 1,3-trans-1,4-cis-3,4-di(4-bromophenyl)-1′,2′,3′-trihydro-1-hydroxy-benzo[g]bicyclo[3.3]octane-2-spiro-2′-indene-1′ revealed its crystallization in the triclinic space group P1. researchgate.net Such detailed structural data is invaluable for understanding the steric and electronic effects of the bromo- and phenyl-substituents on the cyclohexane (B81311) ring's conformation.

Table 1: Crystallographic Data for Selected 1-(4-Bromophenyl) Derivatives

| Compound | Crystal System | Space Group | Reference |

| 1-(4-bromophenyl)but-3-yn-1-one | Monoclinic | P21/n | nih.gov |

| 1-(4-bromophenyl)-3-cycloheptylurea | Monoclinic | P21/c | researchgate.net |

| 1,3-trans-1,4-cis-3,4-di(4-bromophenyl)-... | Triclinic | P1 | researchgate.net |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

NMR spectroscopy is a cornerstone for determining the structure of molecules in solution, providing insights into the connectivity of atoms and their spatial relationships.

2D NMR Experiments (COSY, HSQC, HMBC, NOESY/ROESY) for Structural Assignment and Conformational Dynamics

Two-dimensional (2D) NMR techniques are instrumental in deciphering the complex proton (¹H) and carbon-¹³ (¹³C) spectra of 1-(4-bromophenyl)cyclohexan-1-amine and its derivatives.

COSY (COrrelation SpectroscopY) experiments establish correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.eduprinceton.edu This helps in identifying adjacent protons within the cyclohexane ring and the phenyl group.

HSQC (Heteronuclear Single Quantum Coherence) provides one-bond correlations between protons and the carbons they are directly attached to. sdsu.eduprinceton.edu This is crucial for assigning the carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons, typically over two to four bonds. sdsu.eduprinceton.edu This information is vital for connecting different fragments of the molecule, such as the phenyl ring to the cyclohexane ring.

NOESY (Nuclear Overhauser Effect SpectroscopY) and ROESY (Rotating-frame Overhauser Effect SpectroscopY) are used to identify protons that are close to each other in space, regardless of whether they are directly bonded. princeton.edu These experiments are particularly useful for determining the relative stereochemistry and conformational preferences of the molecule in solution, for instance, whether the bromophenyl group is in an axial or equatorial position on the cyclohexane ring.

The application of these techniques allows for a comprehensive assignment of all proton and carbon signals and provides a detailed picture of the molecule's dynamic behavior in solution. science.govyoutube.comacs.orgnih.gov For example, conformational studies of substituted cyclohexanes have utilized low-temperature NMR to observe distinct signals for different conformations, such as chair and twist-boat forms. sikhcom.net

Chiral NMR Spectroscopy for Enantiomeric Purity Determination

Since this compound is a chiral molecule, it can exist as a pair of enantiomers. Chiral NMR spectroscopy is a key method for determining the enantiomeric purity of a sample. While standard NMR is "blind" to chirality, the use of chiral derivatizing agents can convert the enantiomers into diastereomers, which have distinct NMR spectra. nih.gov This allows for the quantification of each enantiomer present in a mixture.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be sensitive to conformational changes.

FTIR Spectroscopy: The FTIR spectrum of a this compound derivative would show characteristic absorption bands for N-H stretching vibrations of the amine group, C-H stretching of the cyclohexane and phenyl rings, and C-Br stretching. The position and shape of the N-H bands can provide information about hydrogen bonding.

Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is particularly useful for observing vibrations of non-polar bonds, such as the C-C bonds of the aromatic ring. rsc.org Studies on related aromatic amines have shown that surface-enhanced Raman scattering (SERS) can provide detailed vibrational information, even at the single-molecule level. researchgate.net

The vibrational spectra can be interpreted with the aid of computational methods to assign the observed bands to specific molecular vibrations, further refining the understanding of the molecule's structure and conformation. uantwerpen.be

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis (e.g., HRMS, MS/MS)

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement, which allows for the unambiguous determination of the molecular formula of this compound.

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of the molecular ion, providing valuable information about the molecule's structure. nih.gov Aliphatic amines often undergo a characteristic α-cleavage, where the bond between the carbon adjacent to the nitrogen and another carbon is broken. libretexts.org For this compound, this would lead to specific fragment ions that can help to confirm the structure. The fragmentation pattern of the bromophenyl group would also be a key feature in the mass spectrum. researchgate.net

Chiroptical Spectroscopy (CD/ORD) for Absolute Configuration Determination of Chiral Analogs

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to determine the absolute configuration of chiral molecules.

Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a chiral compound with the wavelength of light. wikipedia.org The resulting curve, particularly in the region of a chromophore's absorption, can exhibit a characteristic shape known as a Cotton effect. scispace.comlibretexts.org The sign of the Cotton effect (positive or negative) can be correlated with the absolute configuration of the molecule. scispace.com

Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. Like ORD, CD spectra are highly sensitive to the three-dimensional arrangement of atoms and can be used to assign the absolute configuration by comparing experimental spectra with those predicted by computational methods. researcher.life

These techniques are particularly powerful when applied to a series of related chiral analogs, allowing for the establishment of structure-property relationships. researchgate.net

Theoretical and Computational Investigations of 1 4 Bromophenyl Cyclohexan 1 Amine

Conformational Analysis via Molecular Mechanics and Molecular Dynamics Simulations

The cyclohexane (B81311) ring in 1-(4-Bromophenyl)cyclohexan-1-amine can adopt several conformations, with the chair form being the most stable. sapub.orgyoutube.com The substituents, the 4-bromophenyl group and the amine group, can be in either axial or equatorial positions. Conformational analysis aims to identify the most stable arrangement and the energy differences between various conformers.

Molecular mechanics (MM) methods, using force fields like MMFF94 or AMBER, are efficient for exploring the conformational space of large molecules. These methods calculate the steric energy of different conformations, allowing for the identification of the global minimum energy structure. For this compound, the conformation with the bulky 4-bromophenyl group in the equatorial position is expected to be significantly more stable due to the avoidance of 1,3-diaxial interactions. sapub.org

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. ed.ac.ukfip.org By solving Newton's equations of motion, MD simulations can explore the conformational landscape and the transitions between different states. This can reveal the flexibility of the molecule and the relative populations of different conformers at a given temperature.

Table 2: Illustrative Conformational Energy of this compound

| Conformer | Substituent Positions | Relative Energy (kcal/mol) |

|---|---|---|

| Chair 1 (Equatorial) | 4-Bromophenyl: Equatorial, Amine: Axial | 0.0 (Reference) |

| Chair 2 (Axial) | 4-Bromophenyl: Axial, Amine: Equatorial | > 5.0 |

| Twist-Boat | - | ~5-6 |

| Boat | - | ~6-7 |

Note: The values in this table are illustrative, based on known principles of conformational analysis of substituted cyclohexanes. The conformation with the larger group in the equatorial position is the most stable.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Comparison with Experimental Data

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structures and electronic properties.

NMR Spectroscopy: DFT calculations can predict the chemical shifts of ¹H and ¹³C nuclei with good accuracy. These predictions are valuable for assigning peaks in experimental NMR spectra and for confirming the proposed molecular structure.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using DFT. The resulting theoretical IR spectrum can be compared with the experimental spectrum to identify characteristic functional groups and to confirm the molecule's structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. This can help in understanding the electronic structure and the nature of the chromophores within the molecule.

Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Technique | Predicted Parameter | Illustrative Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (aromatic protons) | 7.2-7.5 ppm |

| ¹³C NMR | Chemical Shift (C-Br) | ~120 ppm |

| IR Spectroscopy | N-H stretch | 3300-3400 cm⁻¹ |

| UV-Vis Spectroscopy | λmax | ~220 nm |

Note: These are illustrative values typical for the functional groups present in the molecule.

Reaction Mechanism Elucidation through Computational Transition State Theory

Computational methods are invaluable for studying reaction mechanisms. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, transition states. mdpi.com Transition state theory can then be used to calculate reaction rates. For this compound, one could computationally study, for example, its N-acylation reaction. The calculations would involve locating the transition state structure for the nucleophilic attack of the amine on an acylating agent and determining the activation energy barrier, which governs the reaction rate. mdpi.com

In Silico Studies of Molecular Interactions with Non-Biological Targets (Purely Theoretical Modeling)

Beyond its intrinsic properties, the interaction of this compound with other molecules or materials can be modeled. For instance, its interaction with a synthetic polymer or a catalytic surface could be investigated. Molecular docking and molecular dynamics simulations can be used to predict the preferred binding modes and binding affinities of the molecule to a specific target. mdpi.comnih.gov These studies are purely theoretical and aim to understand the fundamental intermolecular forces, such as hydrogen bonding, halogen bonding, and van der Waals interactions, that govern these associations. Such theoretical models can guide the design of new materials or catalysts.

1 4 Bromophenyl Cyclohexan 1 Amine As a Synthetic Building Block and Intermediate

Precursor for the Synthesis of Complex Organic Molecules

The strategic placement of a bromine atom and an amine group on the 1-(4-Bromophenyl)cyclohexan-1-amine structure makes it a highly valuable precursor in multi-step organic syntheses. The bromine atom, a halogen, can readily participate in a variety of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions are fundamental in the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the elaboration of the core structure into more complex derivatives.

The amine group, on the other hand, is a versatile functional group that can undergo a wide range of chemical transformations. It can be acylated, alkylated, or used as a nucleophile in various addition and substitution reactions. This dual reactivity allows for the sequential or orthogonal functionalization of the molecule, providing synthetic chemists with a powerful tool to build molecular complexity.

While specific, large-scale industrial applications of this compound as a direct precursor are not extensively documented in publicly available literature, the utility of closely related bromophenyl and cyclohexylamine (B46788) derivatives is well-established in the synthesis of pharmaceutically active compounds and other fine chemicals. For instance, the related compound 1-(4-bromophenyl)cyclohexan-1-ol is recognized as a versatile intermediate for the synthesis of various organic compounds within the pharmaceutical and chemical industries. lookchem.com The presence of the bromine atom and the phenyl group allows for a wide range of organic reactions, making it a valuable building block for the development of new therapeutic agents. lookchem.com

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Potential Product Class |

| Suzuki Coupling | Palladium catalyst, base, boronic acid/ester | Biaryl derivatives |

| Heck Reaction | Palladium catalyst, base, alkene | Alkenylated derivatives |

| Sonogashira Coupling | Palladium and copper catalysts, base, terminal alkyne | Alkynylated derivatives |

| N-Acylation | Acyl chloride or anhydride, base | Amide derivatives |

| N-Alkylation | Alkyl halide, base | Secondary or tertiary amine derivatives |

| Buchwald-Hartwig Amination | Palladium catalyst, base, amine | N-Aryl derivatives |

Scaffold for Novel Molecular Architecture Design in Chemical Research

In the realm of medicinal chemistry and drug discovery, the concept of a "molecular scaffold" is of paramount importance. A scaffold represents the core structural framework of a molecule upon which various functional groups can be appended to create a library of compounds for biological screening. This compound, with its rigid cyclohexyl ring and appended aromatic system, serves as an attractive scaffold for the design of novel molecular architectures.

The three-dimensional arrangement of the cyclohexyl ring, combined with the planar phenyl group, provides a defined spatial orientation for substituents. This is critical for optimizing interactions with biological targets such as enzymes and receptors. The bromine atom acts as a convenient handle for introducing diversity into one region of the molecule, while the amine group provides another point for modification, allowing for a systematic exploration of the chemical space around the core scaffold.

Research on related aminocyclohexane and aminopiperidine scaffolds has demonstrated the power of this approach in identifying potent and selective bioactive molecules. For example, the optimization of a 4-aminopiperidine (B84694) scaffold has led to the discovery of inhibitors of the Hepatitis C virus assembly. Similarly, the exploration of various scaffolds has been instrumental in the development of novel therapeutics such as dual endothelin receptor antagonists. The principles applied in these successful drug discovery programs highlight the potential of this compound as a starting point for the generation of new chemical entities with desired biological activities.

Table 2: Comparison of Related Scaffolds in Medicinal Chemistry

| Scaffold | Key Structural Features | Therapeutic Area of Interest (Examples) |

| This compound | Bromophenyl group, primary amine on a cyclohexane (B81311) ring | Potential for various CNS disorders, oncology |

| 4-Aminopiperidine | Primary amine on a piperidine (B6355638) ring | HCV inhibitors, GPCR modulators |

| 4-Arylcyclohexylamine | Aryl group and amine on a cyclohexane ring | Analgesics, neurokinin receptor antagonists |

Role in the Development of Advanced Materials

The potential application of this compound in the field of advanced materials is not well-documented in the existing scientific literature. The properties that make it a useful building block in organic synthesis, such as its reactivity and defined structure, could theoretically be exploited in the synthesis of specialized polymers or functional materials.

For instance, the amine functionality could be used to incorporate the molecule into polyamide or polyimide structures, potentially imparting specific thermal or mechanical properties. The bromophenyl group could serve as a site for post-polymerization modification or could influence the electronic properties of the resulting material. The incorporation of bromine atoms into polymers is a known strategy to enhance flame retardancy.

However, without specific research studies detailing the polymerization of this compound or its incorporation into material matrices, its role in this area remains speculative. The focus of research on this and structurally similar compounds has predominantly been in the domain of medicinal and synthetic organic chemistry. Further investigation would be required to explore and validate any potential applications in materials science.

Advanced Analytical Methodologies in Research for 1 4 Bromophenyl Cyclohexan 1 Amine

Chromatographic Techniques for Separation, Purification, and Purity Assessment

Chromatography is the cornerstone for the analysis of 1-(4-Bromophenyl)cyclohexan-1-amine, enabling its separation from reaction mixtures, purification to high standards, and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like this compound. The development of a robust HPLC method is critical for achieving accurate and reproducible results. Method development typically involves the systematic optimization of several parameters to achieve adequate separation of the target analyte from impurities and related substances.

The process begins with the selection of a suitable stationary phase, most commonly a reversed-phase column such as a C18 or C8. jchr.orgresearchgate.net For amine-containing compounds, which can exhibit poor peak shape due to interaction with residual silanols on the silica (B1680970) support, columns with low silanol (B1196071) activity or end-capping are preferred. sielc.com The mobile phase composition, a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, is carefully adjusted. jchr.orgmdpi.com The pH of the aqueous phase is a critical parameter for controlling the retention and peak shape of ionizable compounds like amines. mdpi.com Modifiers such as trifluoroacetic acid are often added to the mobile phase to improve peak symmetry. researchgate.netmdpi.com Gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to separate compounds with a wide range of polarities in a reasonable timeframe. nih.gov Detection is commonly performed using a UV detector, set at a wavelength where the bromophenyl chromophore exhibits strong absorbance. jchr.org Method validation is performed according to ICH guidelines to ensure the method is selective, linear, precise, and accurate for its intended purpose. jchr.orgmdpi.comresearchgate.net

Table 1: Illustrative HPLC Method Parameters for Analysis of Bromophenyl Amines

| Parameter | Condition | Source |

|---|---|---|

| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm | jchr.org |

| Mobile Phase A | 0.05% Trifluoroacetic Acid in Water | researchgate.netmdpi.com |

| Mobile Phase B | Acetonitrile | researchgate.netmdpi.com |

| Elution | Gradient | nih.gov |

| Flow Rate | 1.0 mL/min | jchr.orgnih.gov |

| Column Temperature | 30 °C | mdpi.com |

| Detection | UV at 249 nm | jchr.org |

| Injection Volume | 5 µL | mdpi.com |

This table represents a typical set of starting conditions for method development, based on methods for similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While primary amines can sometimes be challenging to analyze directly by GC due to their polarity, appropriate derivatization or the use of specialized columns can overcome these issues. GC-MS is particularly valuable for identifying and quantifying trace-level impurities.

In GC-MS, the sample is vaporized and separated based on boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). nist.gov The resulting ions are separated by their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint. nist.govnih.gov For this compound, the mass spectrum would be expected to show a characteristic molecular ion peak and distinct fragmentation patterns. Key fragments would likely arise from the loss of the bromine atom, cleavage of the cyclohexyl ring, and fragmentation of the aminocyclohexyl moiety. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in characteristic M and M+2 peaks for bromine-containing fragments, aiding in their identification. nih.gov This technique is instrumental in constructing a comprehensive impurity profile, which is crucial for understanding the synthesis process and controlling the quality of the compound.

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound possesses a chiral center at the C1 position of the cyclohexane (B81311) ring, it exists as a pair of enantiomers. Chiral chromatography is the definitive method for separating and quantifying these enantiomers to determine the enantiomeric excess (e.e.) of a sample.

This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For primary amines, CSPs based on crown ethers have proven effective. researchgate.net For example, a study on the separation of the analogous compound 1-(4-bromophenyl)-ethylamine utilized a CSP with a chemically bonded crown ether, specifically (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid. researchgate.net The mobile phase typically consists of an aqueous-organic mixture, often with an acidic modifier like perchloric acid to ensure the amine is protonated, facilitating interaction with the crown ether's cavity. researchgate.net The separation mechanism relies on the differential stability of the diastereomeric complexes formed between the protonated amine enantiomers and the chiral crown ether of the stationary phase. researchgate.net

Table 2: Example Chiral HPLC Conditions for Separation of Bromophenyl Amine Enantiomers

| Parameter | Condition | Source |

|---|---|---|

| Column | Chirosil RCA(+) (Crown Ether CSP) | researchgate.net |

| Mobile Phase | Acetonitrile / 0.1% Perchloric Acid in Water | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection | UV | researchgate.net |

This table is based on the separation of a structurally similar chiral amine and illustrates a viable approach for this compound.

Comprehensive Structural Characterization beyond Routine Identification

Beyond simple identification, a full structural elucidation of this compound requires a combination of spectroscopic techniques. These methods provide detailed information about the molecule's connectivity, three-dimensional shape, and intermolecular interactions in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the carbon-hydrogen framework. The ¹H NMR spectrum would show characteristic signals for the aromatic protons on the bromophenyl ring, with splitting patterns indicative of para-substitution. The cyclohexyl protons would appear as a complex set of multiplets in the aliphatic region. The amine protons would present as a singlet, which may be broad and is exchangeable with D₂O. The ¹³C NMR spectrum would show distinct signals for the two unique aromatic carbons of the para-substituted ring, the carbon bearing the bromine, the ipso-carbon attached to the cyclohexane ring, and the carbons of the cyclohexyl ring, including the key quaternary carbon C1.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass measurement, allowing for the unambiguous determination of the elemental formula.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information on the functional groups present. Key absorptions would include N-H stretching vibrations for the primary amine, C-H stretches for the aromatic and aliphatic portions, C=C stretching for the aromatic ring, and a characteristic C-Br stretching vibration.

X-ray Crystallography: Single-crystal X-ray diffraction provides the ultimate proof of structure by determining the precise arrangement of atoms in the crystalline state. nih.gov This technique reveals bond lengths, bond angles, and torsional angles, defining the molecule's conformation. nih.gov Furthermore, it elucidates intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the crystal packing. nih.govmdpi.com Analysis of the crystal structure can also reveal the presence of specific packing motifs. mdpi.com

Development of Quantitative Analytical Methods in Research Settings

In a research context, it is often necessary to quantify the concentration of this compound in various matrices. The development of a quantitative analytical method, typically using HPLC with UV detection, requires rigorous validation to ensure the results are reliable. pom.go.id

The validation process assesses several key performance characteristics as defined by international guidelines: researchgate.net

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products. nih.gov

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. A correlation coefficient (R²) close to 0.999 is typically desired. jchr.orgmdpi.com

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies on spiked samples. pom.go.id

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), with results expressed as the relative standard deviation (%RSD). jchr.orgpom.go.id

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.netnih.gov

Table 3: Typical Validation Parameters for a Quantitative HPLC Method

| Parameter | Acceptance Criteria | Example Value | Source |

|---|---|---|---|

| Linearity (R²) | ≥ 0.999 | 0.999 | jchr.orgmdpi.com |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.1% - 101.1% | pom.go.id |

| Precision (%RSD) | ≤ 2% | < 2% | jchr.orgpom.go.id |

| LOD | Signal-to-Noise ≥ 3 | 0.04 µg/mL | researchgate.netmdpi.com |

| LOQ | Signal-to-Noise ≥ 10 | 0.12 µg/mL | researchgate.netmdpi.com |

This table summarizes common acceptance criteria and demonstrates typical results obtained during the validation of quantitative methods for related analytes.

Future research on this compound is poised to expand upon its synthetic accessibility, diversify its chemical applications, and deepen the understanding of its structural and electronic properties. The following sections outline key areas for future investigation, emphasizing the development of sustainable methodologies, novel chemical transformations, advanced computational modeling, the creation of new chemical tools for in vitro and in silico applications, and the exploration of its solid-state characteristics.

Q & A

What are the common synthetic routes for 1-(4-Bromophenyl)cyclohexan-1-amine, and how can reaction conditions be optimized?

Basic:

The synthesis typically involves reductive amination of 4-bromobenzaldehyde with cyclohexanone, followed by catalytic hydrogenation or borohydride reduction. A key intermediate is the Schiff base, which is stabilized under inert atmospheres. Reaction optimization includes adjusting solvent polarity (e.g., methanol vs. THF) and temperature (25–60°C) to enhance yield and purity. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is standard .

Advanced:

Continuous flow reactors (CFRs) improve scalability and reduce side reactions, particularly for large-scale synthesis. Computational modeling (e.g., DFT) predicts optimal reaction pathways, while in situ FTIR monitors intermediate formation. For enantioselective synthesis, chiral catalysts like (R)-BINAP-Ru complexes achieve >90% ee in asymmetric hydrogenation .

How is this compound characterized structurally, and what advanced techniques resolve ambiguities?

Basic:

X-ray crystallography (using SHELX software) confirms the cyclohexane chair conformation and bromophenyl substituent orientation. NMR (¹H/¹³C) identifies amine protons (δ 1.5–2.0 ppm) and aromatic signals (δ 7.2–7.6 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 254.08) .

Advanced:

Dynamic NMR (DNMR) at variable temperatures resolves conformational exchange in the cyclohexane ring. Single-crystal neutron diffraction quantifies hydrogen bonding networks, while solid-state NMR (¹⁵N CP/MAS) probes amine group environments in polymorphs .

What pharmacological properties are predicted for this compound, and how are these validated experimentally?

Basic:

In vitro assays (e.g., radioligand binding) screen for NMDA receptor antagonism, comparing affinity to ketamine analogs. Cytotoxicity is assessed via MTT assays (IC₅₀ > 50 µM in HEK293 cells). Lipophilicity (logP) is measured using shake-flask methods (logP ~2.3) .

Advanced:

Cryo-EM structures of the compound bound to NMDA receptors identify key interactions (e.g., bromophenyl π-stacking with Phe114). In vivo microdialysis in rodents quantifies glutamate release modulation in the prefrontal cortex .

How do computational methods guide the study of this compound’s reactivity and interactions?

Advanced:

Molecular Electron Density Theory (MEDT) predicts regioselectivity in cycloaddition reactions involving the bromophenyl group. MD simulations (AMBER force field) model membrane permeability, while QSAR models correlate substituent effects (e.g., Br vs. Cl) with biological activity .

What crystallographic challenges arise in resolving this compound’s structure, and how are they addressed?

Basic:

Twinned crystals complicate data collection. SHELXL’s TWIN/BASF commands refine twin laws, while PLATON’s ADDSYM detects missed symmetry elements. Hydrogen atoms are constrained using HFIX commands .

Advanced:

Synchrotron radiation (λ = 0.7 Å) enhances resolution for low-quality crystals. Hirshfeld surface analysis (CrystalExplorer) maps intermolecular contacts, revealing dominant H···Br interactions (30% contribution) .

How are contradictions in biological activity data resolved across studies?

Methodology:

Meta-analyses stratify data by assay type (e.g., cell-free vs. cell-based). Orthogonal validation via SPR (binding kinetics) and patch-clamp electrophysiology (ion channel modulation) reconciles discrepancies. Structural analogs (e.g., 4-chlorophenyl derivatives) serve as negative controls .

What safety protocols are essential for handling this compound?

Basic:

Use PPE (gloves, goggles) and work in fume hoods. Store at 2–8°C under argon. Spills are neutralized with 5% NaHCO₃. Acute toxicity (LD₅₀ > 500 mg/kg in rats) mandates cautious dosing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.